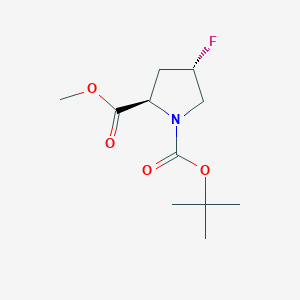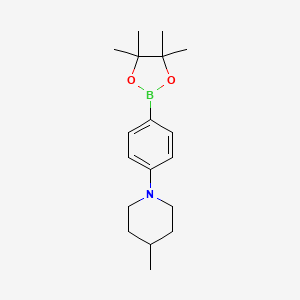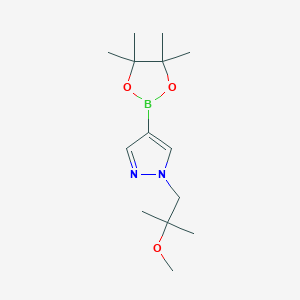![molecular formula C8H16Cl2N2S B1396994 Dihidrocloruro de N-[(5-metil-1,3-tiazol-2-il)metil]propan-2-amina CAS No. 1332530-52-5](/img/structure/B1396994.png)
Dihidrocloruro de N-[(5-metil-1,3-tiazol-2-il)metil]propan-2-amina
Descripción general
Descripción
N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride is a useful research compound. Its molecular formula is C8H16Cl2N2S and its molecular weight is 243.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación Anticancerígena
El grupo tiazol es una característica común en muchos fármacos anticancerígenos debido a su capacidad de interactuar con diversos objetivos biológicos. Compuestos como Dihidrocloruro de N-[(5-metil-1,3-tiazol-2-il)metil]propan-2-amina se pueden utilizar para sintetizar moléculas novedosas que pueden inhibir el crecimiento o la proliferación de células cancerosas. La reactividad del anillo de tiazol permite la creación de compuestos que pueden interferir con las vías cancerosas o dirigirse directamente a las células tumorales .
Agentes Antibacterianos
Los derivados del tiazol han mostrado promesa como agentes antibacterianos. Las características estructurales de los tiazoles les permiten unirse a enzimas o receptores bacterianos, interrumpiendo funciones bacterianas esenciales. La investigación sobre compuestos como This compound podría conducir al desarrollo de nuevos antibióticos, especialmente ante la creciente resistencia a los antibióticos .
Actividad Antidiabética
La incorporación de anillos de tiazol en moléculas se ha explorado para obtener propiedades antidiabéticas. Estos compuestos pueden actuar sobre varios objetivos dentro del cuerpo para modular los niveles de azúcar en la sangre. Al estudiar This compound, los investigadores pueden diseñar moléculas que pueden tener un uso potencial en el manejo de la diabetes a través de nuevos mecanismos de acción .
Mecanismo De Acción
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various enzymes, such as acetylcholinesterase, butyrylcholinesterase, α-glucosidase, and urease . The interactions of these compounds with respective enzymes were recognized by their in silico study .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the compound’s action may be influenced by the solvent environment .
Análisis Bioquímico
Biochemical Properties
N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including acetylcholinesterase, butyrylcholinesterase, α-glucosidase, and urease . These interactions are primarily inhibitory, meaning that N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride can inhibit the activity of these enzymes, potentially leading to therapeutic effects in conditions where these enzymes are overactive.
Cellular Effects
N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride has been shown to affect various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has demonstrated cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent. Additionally, it can alter the expression of genes involved in cell proliferation and apoptosis, further highlighting its impact on cellular processes.
Molecular Mechanism
The molecular mechanism of action of N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride involves binding interactions with specific biomolecules. It can bind to the active sites of enzymes, leading to their inhibition . This inhibition can result in decreased enzyme activity, which in turn affects various biochemical pathways. Additionally, N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation. Long-term exposure to N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride can lead to sustained changes in cellular processes, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects can occur, including damage to vital organs and disruption of normal physiological functions. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic outcome without causing harm.
Metabolic Pathways
N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of metabolites, potentially leading to changes in overall metabolic homeostasis. Understanding these pathways is crucial for optimizing the compound’s therapeutic use and minimizing potential side effects.
Transport and Distribution
Within cells and tissues, N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution can affect its efficacy and toxicity, as well as its ability to reach target sites within the body.
Subcellular Localization
The subcellular localization of N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can impact its activity and function, as the compound may exert its effects more effectively in certain subcellular environments. Understanding these localization mechanisms is essential for elucidating the compound’s mode of action and optimizing its therapeutic potential.
Propiedades
IUPAC Name |
N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S.2ClH/c1-6(2)9-5-8-10-4-7(3)11-8;;/h4,6,9H,5H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOECJZPWCALEEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)CNC(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


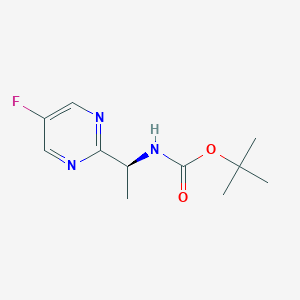

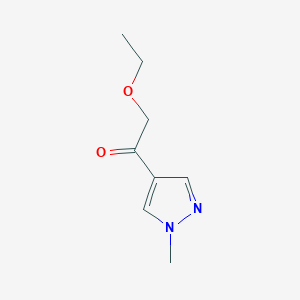
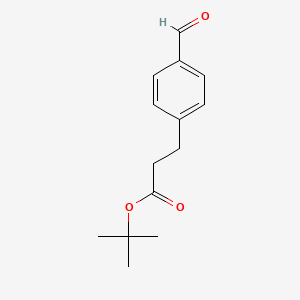
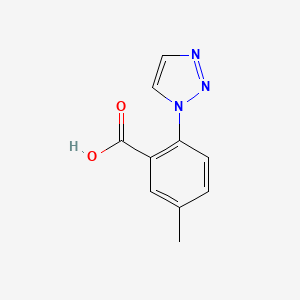
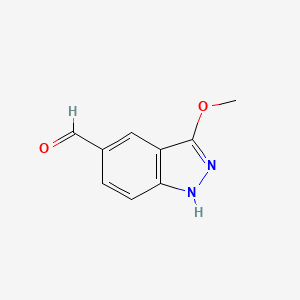
![3-Bromo-5-chlorothieno[2,3-c]pyridine](/img/structure/B1396924.png)
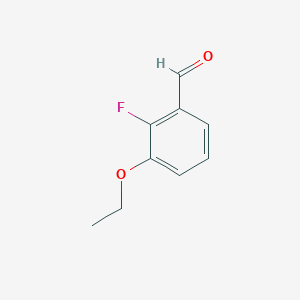
![5-Fluoro-6-methoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1396927.png)
![(R,R)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane](/img/structure/B1396928.png)
